6-[4-(2-Chloroethyl)phenyl]pyridin-2-amine
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Overview
Description
6-[4-(2-Chloroethyl)phenyl]pyridin-2-amine is a compound that belongs to the class of pyridinium salts. These compounds are known for their diverse structures and significant roles in various natural products and bioactive pharmaceuticals . The compound’s unique structure, featuring a pyridine ring substituted with a 4-(2-chloroethyl)phenyl group, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 6-[4-(2-Chloroethyl)phenyl]pyridin-2-amine typically involves the reaction of 2-aminopyridine with 4-(2-chloroethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to meet the demand for this compound in various applications.
Chemical Reactions Analysis
6-[4-(2-Chloroethyl)phenyl]pyridin-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
6-[4-(2-Chloroethyl)phenyl]pyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-[4-(2-Chloroethyl)phenyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-[4-(2-Chloroethyl)phenyl]pyridin-2-amine can be compared with other similar compounds, such as:
Pyridinium salts: These compounds share a similar pyridine ring structure and are known for their diverse biological activities and applications in various fields.
Chloroethyl derivatives: Compounds with chloroethyl groups are often used in the synthesis of pharmaceuticals and agrochemicals due to their reactivity and versatility.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H13ClN2 |
---|---|
Molecular Weight |
232.71 g/mol |
IUPAC Name |
6-[4-(2-chloroethyl)phenyl]pyridin-2-amine |
InChI |
InChI=1S/C13H13ClN2/c14-9-8-10-4-6-11(7-5-10)12-2-1-3-13(15)16-12/h1-7H,8-9H2,(H2,15,16) |
InChI Key |
FBVJGCUTYVSBBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)N)C2=CC=C(C=C2)CCCl |
Origin of Product |
United States |
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